molecular formula C20H26N2O5S2 B1681079 Spiraprilat CAS No. 83602-05-5

Spiraprilat

货号: B1681079
CAS 编号: 83602-05-5
分子量: 438.6 g/mol
InChI 键: FMMDBLMCSDRUPA-BPUTZDHNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

司吡拉普利拉会经历几种类型的化学反应,包括:

    氧化: 司吡拉普利拉在特定条件下会被氧化,形成各种氧化衍生物。

    还原: 它也可以进行还原反应,但这些反应不太常见。

    取代: 司吡拉普利拉可以参与取代反应,尤其是涉及其羧酸基团。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

司吡拉普利拉具有广泛的科学研究应用:

    化学: 它被用作模型化合物来研究 ACE 抑制剂的行为及其与各种酶的相互作用。

    生物学: 司吡拉普利拉用于生物学研究,以了解其对细胞过程的影响及其在调节血压中的作用。

    医学: 作为司吡拉普利的活性代谢物,司吡拉普利在抗高血压药物的开发和与高血压和心力衰竭相关的临床研究中至关重要。

    工业: 司吡拉普利拉在制药行业用于生产 ACE 抑制剂和相关化合物

相似化合物的比较

司吡拉普利拉在 ACE 抑制剂中独树一帜,因为它具有肾脏和肝脏双重排泄途径,这可能使其在肾功能受损的患者中得到更广泛的应用 . 类似的化合物包括:

司吡拉普利拉独特的排泄途径和强效的 ACE 抑制使其成为治疗高血压和心力衰竭的宝贵化合物。

生物活性

Spiraprilat is the active metabolite of spirapril, a medication primarily used as an angiotensin-converting enzyme (ACE) inhibitor for treating hypertension. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, clinical efficacy, and relevant case studies.

This compound exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. The inhibition leads to:

  • Decreased Angiotensin II Levels : Lower levels of angiotensin II result in reduced vasoconstriction and decreased secretion of aldosterone, which in turn lowers sodium reabsorption and blood pressure .
  • Bradykinin Accumulation : this compound also affects kininase II, leading to increased levels of bradykinin, a vasodilator that further aids in reducing blood pressure .
  • Neuropeptide Regulation : It plays a role in the cleavage of neuropeptides such as substance P and enkephalins, influencing synaptic transmission and plasticity .

Pharmacokinetics

  • Bioavailability : this compound has a bioavailability of approximately 50% following oral administration of spirapril .
  • Metabolism : It is primarily metabolized in the liver from spirapril and exhibits a significant role in the renin-angiotensin system .

Clinical Efficacy

A systematic review analyzed the blood pressure-lowering efficacy of various ACE inhibitors, including spirapril. Key findings include:

  • Study Population : The review included 12,954 participants with an average age of 54.4 years and baseline blood pressure readings averaging 157.1/101.2 mm Hg .
  • Efficacy : Spirapril demonstrated significant reductions in both systolic and diastolic blood pressure when compared to placebo over treatment durations ranging from 3 to 12 weeks .

Case Studies

Several case studies highlight the clinical implications and effectiveness of this compound:

  • Hypertension Management : In a cohort study involving patients with resistant hypertension, this compound was effective in achieving target blood pressure levels when combined with other antihypertensive agents .
  • Heart Failure Patients : A randomized controlled trial showed that this compound improved outcomes in heart failure patients by enhancing cardiac output and reducing hospitalization rates due to heart failure exacerbations .
  • Diabetic Nephropathy : Research indicated that this compound may provide renal protective benefits in diabetic patients by lowering intraglomerular pressure through its effects on angiotensin II .

Summary Table of Biological Activities

Biological ActivityDescription
ACE Inhibition Blocks conversion of angiotensin I to angiotensin II, reducing vasoconstriction and aldosterone.
Bradykinin Modulation Increases bradykinin levels, promoting vasodilation.
Neuropeptide Regulation Mediates cleavage of neuropeptides, impacting synaptic transmission.
Renal Protection Potentially protects against diabetic nephropathy by lowering intraglomerular pressure.

属性

CAS 编号

83602-05-5

分子式

C20H26N2O5S2

分子量

438.6 g/mol

IUPAC 名称

(8S)-7-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C20H26N2O5S2/c1-13(21-15(18(24)25)8-7-14-5-3-2-4-6-14)17(23)22-12-20(28-9-10-29-20)11-16(22)19(26)27/h2-6,13,15-16,21H,7-12H2,1H3,(H,24,25)(H,26,27)/t13-,15-,16-/m0/s1

InChI 键

FMMDBLMCSDRUPA-BPUTZDHNSA-N

SMILES

CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O

手性 SMILES

C[C@@H](C(=O)N1CC2(C[C@H]1C(=O)O)SCCS2)N[C@@H](CCC3=CC=CC=C3)C(=O)O

规范 SMILES

CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O

外观

Solid powder

Key on ui other cas no.

83602-05-5

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Spiraprilat;  SCH-33861;  SCH 33861;  SCH33861;  Spiraprilate; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiraprilat
Reactant of Route 2
Spiraprilat
Reactant of Route 3
Spiraprilat
Reactant of Route 4
Spiraprilat
Reactant of Route 5
Spiraprilat
Reactant of Route 6
Spiraprilat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。